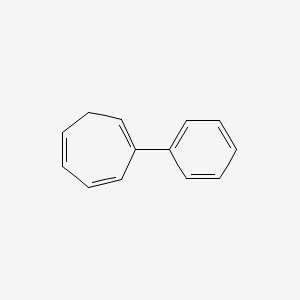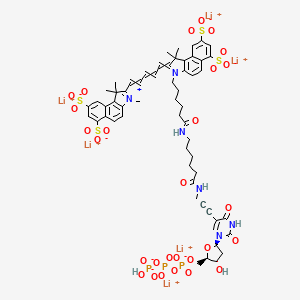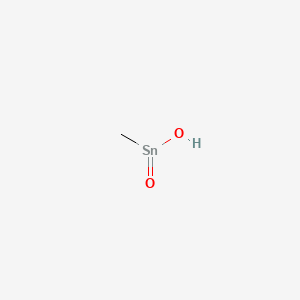
Hydroxymethyloxostannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxymethyloxostannane is a chemical compound with the molecular formula Sn(OH)CH2O.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxymethyloxostannane can be synthesized through several methods. One common approach involves the reaction of tin(IV) chloride with formaldehyde in the presence of water. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures. The reaction can be represented as follows:
SnCl4+CH2O+H2O→Sn(OH)CH2O+4HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxymethyloxostannane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides (e.g., SnO2)
Reduction: Lower oxidation state tin compounds (e.g., SnCl2)
Substitution: Various substituted tin compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Hydroxymethyloxostannane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other tin-based compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of tin-based catalysts and other industrial chemicals .
Wirkmechanismus
The mechanism by which hydroxymethyloxostannane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It can form complexes with these biomolecules, altering their structure and function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Hydroxymethyloxostannane can be compared with other tin-based compounds such as:
Stannous chloride (SnCl2): A commonly used reducing agent.
Stannic oxide (SnO2): Used in various industrial applications.
Trimethyltin chloride (Sn(CH3)3Cl): Known for its neurotoxic effects.
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that other tin compounds may not .
Eigenschaften
CAS-Nummer |
753-61-7 |
|---|---|
Molekularformel |
CH4O2Sn |
Molekulargewicht |
166.75 g/mol |
IUPAC-Name |
hydroxy-methyl-oxotin |
InChI |
InChI=1S/CH3.H2O.O.Sn/h1H3;1H2;;/q;;;+1/p-1 |
InChI-Schlüssel |
FVQPYHHKHUVHDR-UHFFFAOYSA-M |
Kanonische SMILES |
C[Sn](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


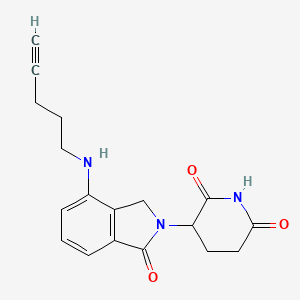
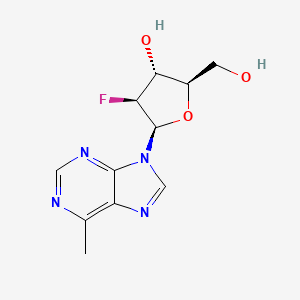
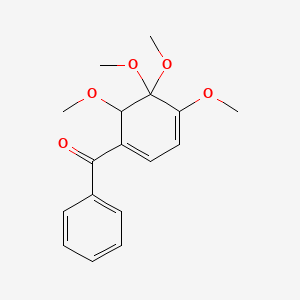

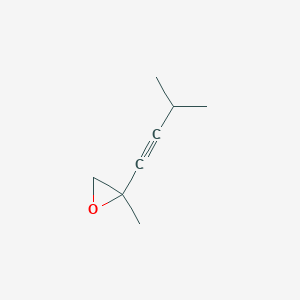

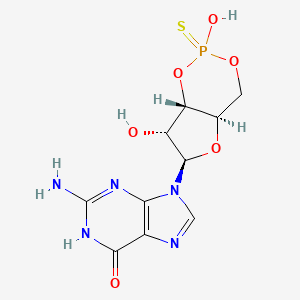
![(6Ar,6bs,8ar,9r,11as,11bs)-6a,8a-dimethyl-9-[(2r)-6-methylheptan-2-yl]-1,2,3,5,6,6a,6b,7,8,8a,9,10,11,11a,11b,12-hexadecahydroindeno[5,4-f]pyrimido[1,2-a]quinoline](/img/structure/B14759852.png)

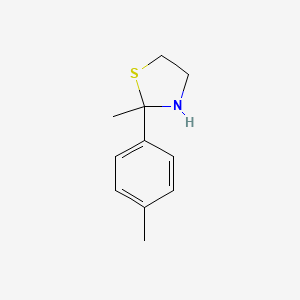
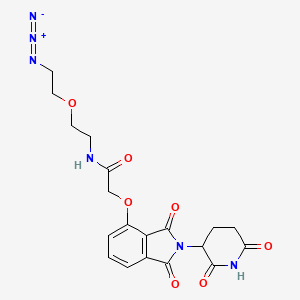
![3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate](/img/structure/B14759898.png)
